molecular formula C6H11NO3 B8355071 4-(Methoxymethyl)-4-methyloxazolidin-2-one

4-(Methoxymethyl)-4-methyloxazolidin-2-one

Cat. No. B8355071
M. Wt: 145.16 g/mol
InChI Key: RTUUPSSFWVQQNF-UHFFFAOYSA-N
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Patent
US08865726B2

Procedure details

To a round bottom flask containing (4-methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate (300 mg, 1.05 mmol) was added under a nitrogen atmosphere 3 ml of sodium methoxide in methanol solution (25% wt). The resulting thick suspension was stirred at ambient temperature for 24 hours, and then heated at 80° C. for 18 hours. The reaction was cooled to ambient temperature, diluted with water, and the pH was adjusted to neutral. The mixture was concentrated, and the resulting solids were extracted with DCM and EtOAc. The combined organic layer was concentrated to afford 4-(methoxymethyl)-4-methyloxazolidin-2-one (129 mg, 85%) as an oil.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=CC(S([O:11][CH2:12][C:13]2([CH3:19])[CH2:17][O:16][C:15](=[O:18])[NH:14]2)(=O)=O)=CC=1.[CH3:20][O-].[Na+]>CO.O>[CH3:20][O:11][CH2:12][C:13]1([CH3:19])[CH2:17][O:16][C:15](=[O:18])[NH:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1(NC(OC1)=O)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting thick suspension was stirred at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
the resulting solids were extracted with DCM and EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COCC1(NC(OC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 129 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.